molecular formula C26H18 B073470 9,9'-Bifluorene CAS No. 1530-12-7

9,9'-Bifluorene

Cat. No. B073470
CAS RN: 1530-12-7
M. Wt: 330.4 g/mol
InChI Key: QXAIDADUIMVTPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,9'-Bifluorene and its derivatives involves complex reactions, including palladium-catalyzed cross-coupling and annulation cascades for the synthesis of 9-hydroxy and 9-aminofluorenes. These methods extend to the creation of various substituted fluorenes, indicating the versatility of 9,9'-Bifluorene chemistry in producing a wide range of functional materials (François et al., 2018).

Molecular Structure Analysis

Studies have shown that 9,9'-Bifluorene and its derivatives exhibit a range of structural motifs, influenced by the nature of substitutions at the 9 position. For instance, the introduction of different heteroatoms or substituents can significantly alter the molecular structure, affecting the material's optical and electronic properties. Detailed analysis using density-functional theory has provided insights into these structural variations and their impacts (Chen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 9,9'-Bifluorene, such as the Michael addition, have been utilized to synthesize complex bifluorene derivatives. These reactions highlight the compound's reactivity and potential for creating a wide array of bifluorenyl compounds with diverse properties and applications (Kimura et al., 1979).

Physical Properties Analysis

The physical properties of 9,9'-Bifluorene derivatives, such as their solubility, thermal stability, and phase behavior, are crucial for their application in material science. Research into oligothiophene-functionalized 9,9'-spirobifluorene derivatives, for example, has shown that these compounds possess good solubility in organic solvents and exhibit stable amorphous states, making them suitable for use in electronic devices (Pei et al., 2002).

Chemical Properties Analysis

The chemical properties of 9,9'-Bifluorene, such as its reactivity towards electrophiles, nucleophiles, and radicals, play a significant role in its applications. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. The study of its reactions, including electrophilic substitution and radical polymerization, provides valuable insights into designing new materials with tailored properties (Knjazhanski et al., 1999).

Scientific Research Applications

Chemistry and Derivatization of 9,9'-Bifluorene

9,9'-Bifluorene and its derivatives have been extensively studied for their unique chemical properties and potential applications in materials science. For instance, Liu et al. (2002) synthesized dipotassio-9-germafluorenyl dianion and its derivatization, exploring the aromatic delocalization of electrons and providing insights into the aromaticity and electronic structures of these compounds. This research underlines the importance of 9,9'-Bifluorene derivatives in understanding the aromatic stabilization and electron delocalization in polyaromatic systems, which is critical for designing new materials with specific electronic properties (Liu et al., 2002).

Optical and Electronic Properties

Research on polyfluorenes, including 9,9'-dialkylated PF derivatives, has highlighted their significant potential in optoelectronics. Romaner et al. (2003) investigated the photoexcitation dynamics of polyfluorenes, emphasizing the influence of structural modifications on their optical properties. Such studies are pivotal for the development of materials with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) and other photonic applications (Romaner et al., 2003).

Applications in Organic Electronics

9,9'-Bifluorene derivatives serve as crucial building blocks in the synthesis of materials for organic electronics. Cho et al. (2007) discussed the synthesis of defect-free polyfluorenes and their application in light-emitting devices, where the minimized green emission due to fluorenone formation suggests their potential for purer blue light emission in OLED applications (Cho et al., 2007).

Host Materials for OLEDs

Li et al. (2013) designed and synthesized new fluorinated 9,9'-spirobifluorene derivatives as host materials for OLEDs, achieving high efficiency and stability. The study demonstrates the significance of 9,9'-Bifluorene derivatives in enhancing the performance of OLEDs through materials engineering, offering a pathway to more energy-efficient and durable organic electronic devices (Li et al., 2013).

Catalytic Applications

Merino et al. (2013) described the use of a porous polymeric aromatic framework with 9,9′-spiro-bisfluorene units as a support for heterogeneous catalysis. This illustrates the utility of 9,9'-Bifluorene derivatives in catalysis, showcasing their potential in facilitating chemical transformations through the design of novel catalytic materials (Merino et al., 2013).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation and contact with skin and eyes .

Future Directions

The use of 9,9’-Bifluorene in organic electronics, particularly in OLEDs, shows promise for future research and development . Further studies could focus on optimizing the properties of 9,9’-Bifluorene derivatives for specific applications.

Relevant Papers

  • "Fluorinated 9,9’-spirobifluorene derivatives as host materials for highly efficient blue organic light-emitting devices" .
  • "Synthesis of 9,9’-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids" .

properties

IUPAC Name

9-(9H-fluoren-9-yl)-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAIDADUIMVTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165188
Record name 9,9'-Bi-9H-fluorene
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URL https://comptox.epa.gov/dashboard/DTXSID00165188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9'-Bifluorene

CAS RN

1530-12-7
Record name 9,9'-Bi-9H-fluorene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Bifluorene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33585
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Record name 9,9'-Bi-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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